1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester
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Overview
Description
1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester is a chemical compound with the molecular formula C37H62O6. It is also known by its synonyms, Benzene-1,2,4-Tricarboxylic Acid O1,O4-Didecyl O2-Octyl Ester and 1,2,4-Benzenetricarboxylic Acid, Decyl Octyl Ester . This compound is characterized by its unique structure, which includes a benzene ring substituted with three carboxylic acid groups, two of which are esterified with decyl and octyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with decanol and octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid and alcohols under acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Hydrolysis: 1,2,4-Benzenetricarboxylic acid, decanol, and octanol.
Oxidation: 1,2,4-Benzenetricarboxylic acid.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester groups can be hydrolyzed by esterases, leading to the release of the corresponding alcohols and carboxylic acid.
Oxidation: The compound can be oxidized by oxidizing agents, resulting in the formation of carboxylic acids.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of new esters.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzenetricarboxylic acid, mixed decyl and octyl triesters: Similar structure but with three ester groups instead of two.
1,2,4-Benzenetricarboxylic acid, tris(octyl/decyl) ester: Contains three ester groups with octyl and decyl substituents.
Uniqueness
1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester is unique due to its specific esterification pattern, which provides distinct physical and chemical properties. This compound’s unique structure allows it to be used in specialized applications, such as in the synthesis of specific polymers and as a plasticizer in the production of flexible plastics .
Properties
CAS No. |
34870-88-7 |
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Molecular Formula |
C27H42O6 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-decoxycarbonyl-4-octoxycarbonylbenzoic acid |
InChI |
InChI=1S/C27H42O6/c1-3-5-7-9-11-12-14-16-20-33-27(31)24-21-22(25(28)29)17-18-23(24)26(30)32-19-15-13-10-8-6-4-2/h17-18,21H,3-16,19-20H2,1-2H3,(H,28,29) |
InChI Key |
YAPOOHVHUYCFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)OCCCCCCCC |
Origin of Product |
United States |
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